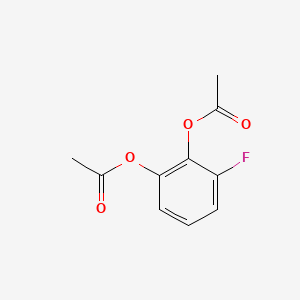

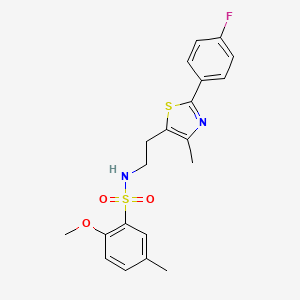

![molecular formula C19H20N2O4S2 B2692794 (E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 854002-35-0](/img/structure/B2692794.png)

(E)-5-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)benzylidene)-3-methyl-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom .

Molecular Structure Analysis

The molecular structure of this compound seems to be complex due to the presence of the 1,4-dioxa-8-azaspiro[4.5]decane moiety . Spirocyclic compounds like this one are known for their three-dimensional structures .Applications De Recherche Scientifique

Anticancer Activity

A study by Flefel et al. (2017) focused on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds. The anticancer activity of these compounds was evaluated against various human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma), with several compounds showing moderate to high inhibition activities (Flefel et al., 2017).

Structural Elucidation

Richter et al. (2022) conducted a structural study of a related compound, BTZ043, a promising antitubercular drug candidate. They analyzed the compound's crystalline structure and determined its diastereomeric conformers through variable temperature NMR measurements and DFT calculations. This study provided insights into the rotational barriers and structural characteristics of the compound (Richter et al., 2022).

Pharmacological Evaluation

A study by Brubaker and Colley (1986) evaluated three 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for their in vivo central and peripheral dopamine agonist activity. The research demonstrated the potential pharmacological effects of these compounds, with one analogue exhibiting significant dopamine agonist activity (Brubaker & Colley, 1986).

Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibition

Fleita et al. (2013) designed and synthesized a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the thiazolidinone ring system. These were evaluated as potential epidermal growth factor receptor inhibitors, with compound 18 displaying the most potent inhibitory activity. This research demonstrates the potential application of these compounds in anti-breast cancer therapy (Fleita et al., 2013).

Syntheses Techniques

Toshima et al. (1998) reported on the highly stereoselective synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes. Their work contributed to the development of novel synthetic routes for producing these compounds, highlighting the significance of controlling stereoselectivity in chemical syntheses (Toshima et al., 1998).

Tautomer Chemistry

Stacy and Strong (1968) explored the tautomer chemistry of thiazolidines, including 1-thia-4-azaspiro[4.5] decanes. Their study provided valuable insights into the chemical behavior and potential reactions of these compounds, essential for understanding their applications in various fields (Stacy & Strong, 1968).

Anticancer and Antidiabetic Applications

Flefel et al. (2019) developed a series of spirothiazolidine analogs and evaluated their anticancer and antidiabetic properties. They discovered compounds with significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, demonstrating the potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).

Propriétés

IUPAC Name |

(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHGDEHQUMHBJB-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2692711.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide](/img/structure/B2692721.png)

![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)